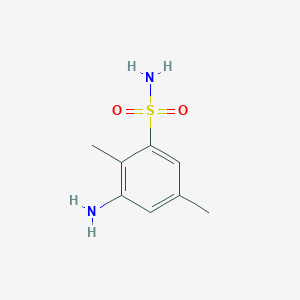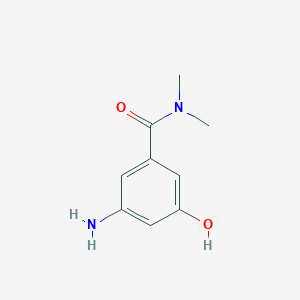
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is an organic compound that features both a morpholine ring and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves the reaction of a thiazole derivative with a morpholine derivative under specific conditions. For example, a common method might involve the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for 2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine and thiazole rings can contribute to binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
2-(Piperidin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(Morpholin-4-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is unique due to the combination of the morpholine and thiazole rings, which can confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
2-morpholin-4-yl-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O2S/c12-8(9-10-1-6-14-9)7-11-2-4-13-5-3-11/h1,6H,2-5,7H2 |
InChIキー |
FHDKUXLJURXETO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC(=O)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


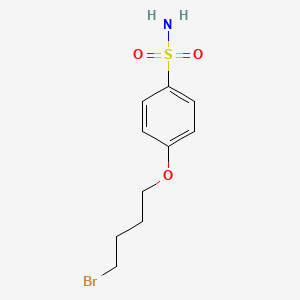
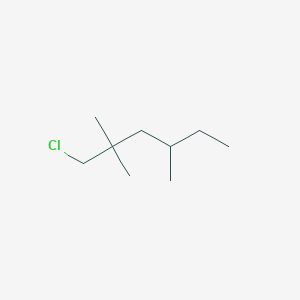

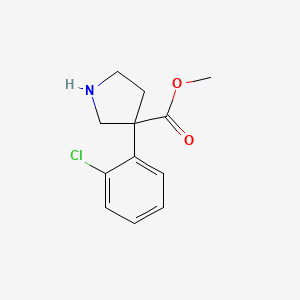

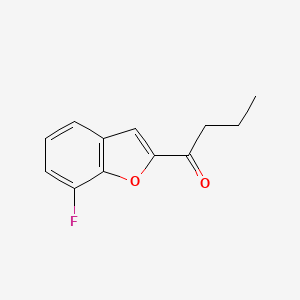

![Methyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13196881.png)


![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)

